molecular formula C13H17N3O3S B2942838 1-(1,1-dioxido-1'H,4H-spiro[1,2,4-benzothiadiazine-3,4'-piperidin]-1'-yl)ethanone CAS No. 1325303-25-0

1-(1,1-dioxido-1'H,4H-spiro[1,2,4-benzothiadiazine-3,4'-piperidin]-1'-yl)ethanone

Cat. No.: B2942838
CAS No.: 1325303-25-0
M. Wt: 295.36
InChI Key: WLYIIQFJUMUMRC-UHFFFAOYSA-N
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Description

Spiro compounds are a class of organic compounds that have two molecular rings sharing one atom, typically a carbon atom . The term “spiro” is derived from the Latin word “spira”, meaning a coil or spiral. The spiro atom itself is not part of either ring, but rather forms a bridge between them. The compound you mentioned seems to be a spiro compound with a benzothiadiazine and piperidine ring.


Synthesis Analysis

The synthesis of spiro compounds often involves the use of a key spiro atom that can form bonds with two different rings. For example, a study describes the synthesis of spiro compounds through the condensation reaction of 2-aminobenzamides and isatins in the presence of a catalytic amount of KAl(SO4)2.12H2O (alum) in ethanol under reflux .


Molecular Structure Analysis

The molecular structure of spiro compounds is unique due to the shared atom between two rings. This shared atom, often a carbon, forms a bridge between the two rings, creating a rigid and compact structure .


Chemical Reactions Analysis

The chemical reactions involving spiro compounds can be quite complex due to their unique structure. The shared atom between the two rings can participate in various reactions, leading to the formation of new compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of spiro compounds depend on their specific structure and the functional groups they contain. They often exhibit high stability due to their rigid structure .

Scientific Research Applications

Organocatalytic Synthesis and Biological Activities

Organocatalysis has emerged as a powerful tool for synthesizing spiro compounds, demonstrating high enantiopurity and structural diversity. For instance, organocatalytic approaches have enabled the rapid synthesis of spiro[pyrrolidin-3,3'-oxindoles], showcasing significant biological activities. The methods leverage asymmetric catalytic reactions to yield spirooxindole derivatives with excellent stereo- and regioselectivities, suggesting potential in medicinal chemistry and diversity-oriented synthesis (Xiao-Hua Chen et al., 2009).

Anticholinesterase (AChE) Inhibitory Activity

Spiro compounds have been synthesized with notable AChE inhibitory activity, highlighting their potential as therapeutic agents for diseases like Alzheimer's. Novel dispiro compounds combining piperidine and thiazole structures have demonstrated potent AChE inhibition, with specific derivatives showing high efficacy, indicating their promise for further drug development (S. Sivakumar et al., 2013).

Molecular and Crystal Structures

The synthesis and structural elucidation of benzothiadiazine derivatives have provided insights into their molecular frameworks. Studies involving single-crystal X-ray diffraction have revealed the conformational details of these compounds, aiding in the understanding of their chemical behavior and potential for further functionalization (P. P. Kumar et al., 2015).

Chemoselective Synthesis Approaches

Research on platinum-catalyzed hydrative carbocyclizations has introduced methods to synthesize nitrogen-containing heterocycles efficiently. These processes underscore the versatility of benzothiadiazine derivatives in constructing complex molecular architectures, which could be pivotal in the development of new pharmacologically active compounds (A. Mukherjee & Rai‐Shung Liu, 2011).

Future Directions

The unique structure of spiro compounds makes them interesting targets for the development of new drugs and materials. Future research could focus on synthesizing new spiro compounds with desirable properties and studying their potential applications .

Properties

IUPAC Name

1-(1,1-dioxospiro[2,4-dihydro-1λ6,2,4-benzothiadiazine-3,4'-piperidine]-1'-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3S/c1-10(17)16-8-6-13(7-9-16)14-11-4-2-3-5-12(11)20(18,19)15-13/h2-5,14-15H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLYIIQFJUMUMRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2(CC1)NC3=CC=CC=C3S(=O)(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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